![molecular formula C15H13F2NO B4385724 N-(3,5-difluorophenyl)-2-(4-methylphenyl)acetamide](/img/structure/B4385724.png)
N-(3,5-difluorophenyl)-2-(4-methylphenyl)acetamide
Overview
Description
N-(3,5-difluorophenyl)-2-(4-methylphenyl)acetamide, commonly known as DFP-10825, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development. DFP-10825 is a small molecule that belongs to the class of acetamides. It has a molecular weight of 303.32 g/mol and a chemical formula of C16H14F2NO. In
Mechanism of Action
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells by promoting the acetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of HDACs, leading to the acetylation of histones and the activation of tumor suppressor genes. DFP-10825 has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using DFP-10825 in lab experiments is its potent antitumor activity against various cancer cell lines. DFP-10825 has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using DFP-10825 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DFP-10825. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific HDAC isoforms that are targeted by DFP-10825, which could provide insights into the mechanism of action of the compound. Additionally, further studies are needed to investigate the potential applications of DFP-10825 in the treatment of inflammatory diseases and other conditions.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DFP-10825 has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, DFP-10825 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c1-10-2-4-11(5-3-10)6-15(19)18-14-8-12(16)7-13(17)9-14/h2-5,7-9H,6H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSHPJINSCHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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